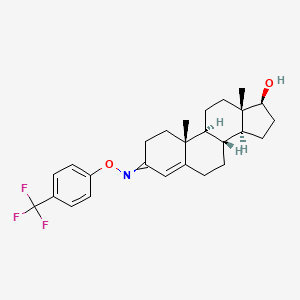
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime is a synthetic derivative of testosterone, a potent androgenic steroid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime typically involves the reaction of 17-beta-Hydroxyandrost-4-en-3-one with alpha,alpha,alpha-trifluoro-p-tolylhydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a catalyst like pyridine to facilitate the oxime formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The oxime group can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 17-keto derivatives, while reduction can produce 17-amino derivatives.
Scientific Research Applications
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Employed in studies related to androgen receptor binding and activity.
Medicine: Investigated for its potential therapeutic effects in conditions like hypogonadism and certain cancers.
Industry: Utilized in the production of steroid-based pharmaceuticals and performance-enhancing drugs.
Mechanism of Action
The mechanism of action of 17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes, leading to various physiological effects. The molecular pathways involved include the activation of protein synthesis and inhibition of catabolic processes, contributing to muscle growth and maintenance.
Comparison with Similar Compounds
Similar Compounds
Testosterone: The parent compound, known for its anabolic and androgenic effects.
Epitestosterone: An isomer of testosterone with similar but less potent effects.
Androstenedione: A precursor to both testosterone and estrogen, with weaker androgenic activity.
Uniqueness
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime is unique due to the presence of the trifluoromethyl group, which enhances its stability and bioavailability compared to its analogs. This modification also potentially alters its interaction with androgen receptors, leading to distinct pharmacological properties.
Properties
CAS No. |
64584-80-1 |
|---|---|
Molecular Formula |
C26H32F3NO2 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-[4-(trifluoromethyl)phenoxy]imino-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C26H32F3NO2/c1-24-13-11-18(30-32-19-6-3-16(4-7-19)26(27,28)29)15-17(24)5-8-20-21-9-10-23(31)25(21,2)14-12-22(20)24/h3-4,6-7,15,20-23,31H,5,8-14H2,1-2H3/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
NIMMANWFSVWGSX-OOPVGHQCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=NOC5=CC=C(C=C5)C(F)(F)F)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=C(C=C5)C(F)(F)F)CCC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















